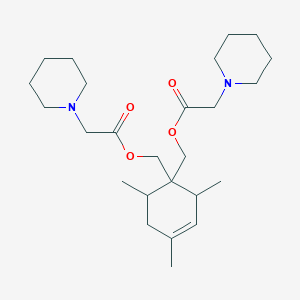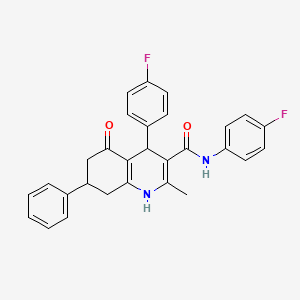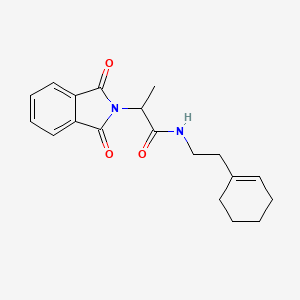![molecular formula C22H24N2S2 B11646402 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11646402.png)
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a dithiolo ring. It is of interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethyl aniline, and various reagents to introduce the dithiolo ring and methyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: Reduction reactions can lead to the hydrogenation of the quinoline ring, producing dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Substituted quinoline derivatives from substitution reactions.
科学的研究の応用
4-エチル-N-[(1Z)-4,4,7,8-テトラメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]アニリンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。
医学: その独特の構造と生物活性により、潜在的な治療薬として研究されています。
産業: 新素材の開発に利用され、さまざまな工業用化学品の原料としても使用されます。
作用機序
4-エチル-N-[(1Z)-4,4,7,8-テトラメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]アニリンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションや使用のコンテキストによって異なる場合があります。
類似化合物:
- (1Z)-N-(4-エチルフェニル)-4,4,7-トリメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イミン
- (1Z)-4,4,7,8-テトラメチル-N-(2-プロポキシフェニル)-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イミン
比較: 類似化合物と比較して、4-エチル-N-[(1Z)-4,4,7,8-テトラメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]アニリンは、その特定の置換パターンとエチル基の存在によってユニークです。
類似化合物との比較
- (1Z)-N-(4-Ethylphenyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-4,4,7,8-Tetramethyl-N-(2-propoxyphenyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Comparison: Compared to similar compounds, 4-ethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the ethyl group
特性
分子式 |
C22H24N2S2 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-6-15-7-9-16(10-8-15)23-21-19-17-11-13(2)14(3)12-18(17)24-22(4,5)20(19)25-26-21/h7-12,24H,6H2,1-5H3 |
InChIキー |
AFWKPFHQRDPZOA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11646322.png)


![(5Z)-3-(4-chlorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11646332.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11646344.png)

![ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate](/img/structure/B11646359.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646361.png)
![Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11646376.png)


![methyl 6-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646397.png)
![(6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646406.png)
![(NE)-N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11646407.png)
